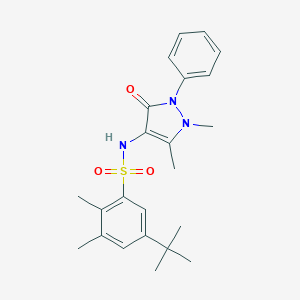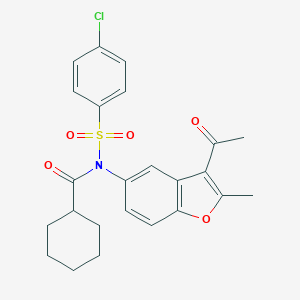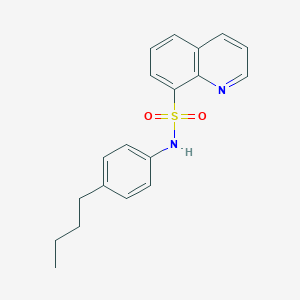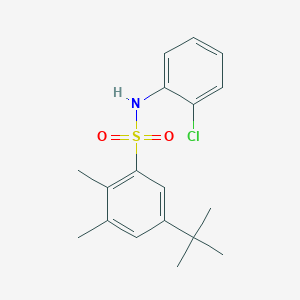![molecular formula C18H14ClNO2S B281207 N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide, also known as BPCB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. BPCB has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide involves the inhibition of carbonic anhydrase activity. This leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acids in the body. As a result, the pH of the blood and other fluids in the body decreases, leading to acidosis. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, leading to acidosis. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used as a fluorescent probe to detect the presence of sulfonamides in biological samples.
実験室実験の利点と制限
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, it has been shown to have diverse biological activities, making it a potential candidate for the development of new drugs. However, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide also has some limitations for lab experiments. It has been found to be toxic to some cell lines, which may limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its application in some fields.
将来の方向性
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide. One of the potential applications of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide is in the development of new antibiotics. Its antibacterial and antifungal properties make it a promising candidate for the treatment of infectious diseases. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been shown to have potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. Furthermore, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be used as a fluorescent probe to detect the presence of sulfonamides in biological samples, which may have applications in drug discovery and development. Overall, the research on N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has the potential to lead to the development of new drugs and therapies for various diseases.
合成法
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be synthesized through a multi-step process, starting from biphenyl and 4-chlorobenzenesulfonyl chloride. The reaction involves the formation of an intermediate, which is then treated with ammonia to produce the final product. The purity and yield of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used in various scientific studies to investigate its biological activities. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used as a fluorescent probe to detect the presence of sulfonamides in biological samples.
特性
分子式 |
C18H14ClNO2S |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
4-chloro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14ClNO2S/c19-16-8-12-18(13-9-16)23(21,22)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H |
InChIキー |
QTAIFNCQQGESCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)



![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)